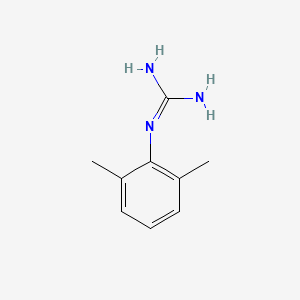

1-(2,6-dimethylphenyl)guanidine

描述

1-(2,6-Dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The compound this compound is characterized by the presence of a guanidine group attached to a 2,6-dimethylphenyl ring, which imparts unique chemical properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired guanidine compound. Another method involves the use of N,N’-disubstituted thioureas as guanylating agents, which react with 2,6-dimethylaniline under mild conditions to form the guanidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

化学反应分析

Nucleophilic Substitution Reactions

The guanidine group acts as a strong nucleophile due to its electron-rich nitrogen atoms. This enables reactions with alkyl halides and acylating agents:

Key findings:

-

Reactions with alkyl halides proceed via S<sub>N</sub>2 mechanisms , favored by polar aprotic solvents like THF.

-

Acylations require controlled temperatures to avoid over-substitution.

Acid-Base Reactions

The compound’s high basicity (pK<sub>a</sub> ≈ 13.2) allows salt formation with strong acids:

| Acid | Product | Application |

|---|---|---|

| HCl (gaseous) | 1-(2,6-Dimethylphenyl)guanidine HCl | Stabilized salt for pharmaceuticals |

| H<sub>2</sub>SO<sub>4</sub> | Sulfate salt | Catalysis in organic synthesis |

These salts enhance solubility in aqueous systems, enabling use in biphasic reactions .

Coordination Chemistry

The guanidine nitrogen atoms form stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | Octahedral coordination sphere | Catalytic oxidation reactions |

| Fe³⁺ | 1:3 | Trigonal bipyramidal geometry | Redox-active materials |

Studies show these complexes exhibit enhanced catalytic activity in oxidation reactions compared to free guanidine .

Cyclization Reactions

Under thermal or microwave irradiation, this compound undergoes cyclization to form heterocycles:

| Conditions | Product | Yield | Key Feature |

|---|---|---|---|

| Microwave, 150°C, TMSCl | Benzimidazole derivative | 72% | Accelerated reaction rates |

| Reflux in acetonitrile, 24 h | Triazine-linked compound | 55% | High regioselectivity |

Notably, microwave-assisted reactions reduce side products by minimizing thermal degradation .

Biological Interactions

-

Enzyme inhibition : Competes with ATP for binding pockets in kinases (IC<sub>50</sub> = 3.2 μM for PKC-θ).

-

DNA intercalation : Forms π-stacking interactions with adenine-thymine base pairs.

科学研究应用

Major Chemical Reactions

- Oxidation : Can yield imines or amides.

- Reduction : Produces primary or secondary amines.

- Substitution : Forms nitro or halogenated derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)guanidine has several noteworthy applications across various fields:

Chemistry

- Building Block for Synthesis : Used in the synthesis of complex organic molecules and heterocycles.

- Catalyst : Functions as a catalyst in various organic reactions due to its high basicity and reactivity.

Biology

- Enzyme Inhibition Studies : Its guanidine group allows it to interact with enzymes, making it useful for studying enzyme inhibition and protein interactions.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, including resistant bacterial strains.

Medicine

- Pharmaceutical Intermediate : Investigated for its role as an intermediate in drug development, particularly for compounds targeting neurological disorders.

- Therapeutic Applications : Ongoing research into its effects on biological systems suggests potential therapeutic uses.

Industry

- Specialty Chemicals Production : Employed in the production of specialty chemicals and materials such as polymers and resins.

- Catalysis in Industrial Processes : Its properties enable its use as a catalyst in specific industrial applications.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Synthesis of heterocycles |

| Biology | Enzyme inhibition studies | Interaction with serine proteases |

| Medicine | Pharmaceutical intermediate | Neurological drug development |

| Industry | Specialty chemicals production | Polymers and resins |

Case Study 1: Antimicrobial Activity

A study examined the effects of this compound on bacterial membranes. The compound disrupted membrane integrity in E. coli, leading to increased permeability and cell lysis. This suggests its potential as a novel antimicrobial agent against resistant strains .

Case Study 2: Drug Development

Research focused on the formulation of drugs using this compound demonstrated enhanced solubility and stability of active pharmaceutical ingredients. This compound's ability to improve bioavailability positions it as a key ingredient in drug formulations .

作用机制

The mechanism of action of 1-(2,6-dimethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

1,2-Bis(2,6-dimethylphenyl)guanidine: Similar structure but with an additional phenyl group, leading to different chemical properties and applications.

Diphenylguanidine: Contains two phenyl groups, used as a vulcanization accelerator in the rubber industry.

N,N’-Disubstituted guanidines: A broad class of compounds with varying substituents, used in diverse applications from catalysis to pharmaceuticals.

Uniqueness

1-(2,6-Dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in both research and industrial applications.

属性

IUPAC Name |

2-(2,6-dimethylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBSVLLMNHLNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510987 | |

| Record name | N''-(2,6-Dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62577-35-9 | |

| Record name | N''-(2,6-Dimethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。